

Flavoxate extraction spheronization process optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Flavoxate

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Formulation & Process Optimization Data

The following tables summarize the key findings from a study on developing extended-release **Flavoxate** HCl capsules using extrusion-spheronization [1].

Table 1: Composition of Optimized Formulation Batches

This table outlines the core components of the pellet formulation and the extended-release coating.

Component	Function	Formulation C6 (Core Pellets)	Formulation DL7 (Drug Loading)	Formulation E9 (Extended Release Coating)
Flavoxate HCl	Active Pharmaceutical Ingredient	Not Specified	Not Specified	Not Specified
Ethyl Cellulose	Inert Matrix / Retardant Polymer	Used	-	Used (in 1:1 ratio with HPMC)
Microcrystalline Cellulose (MCC)	Spheronization Aid	Used	-	-

Component	Function	Formulation C6 (Core Pellets)	Formulation DL7 (Drug Loading)	Formulation E9 (Extended Release Coating)
Dicalcium Phosphate	Filler	Used	-	-
Eudragit NE30D	Aqueous Dispersion Binder	Used	-	-
Methocel (HPMC)	Polymer for Drug Loading / Release	-	Used	Used (in 1:1 ratio with EC)

Table 2: Critical Process Parameters & Characterization Results

This table details the manufacturing process and the evaluation of the final optimized product.

Parameter	Description / Result
Manufacturing Process	Extrusion-Spheronization [1]
Optimized Coating Formula	E9 (Ethyl Cellulose : HPMC in a 1:1 ratio) [1]
Dissolution Model Fitting	Data fitted to zero-order, first-order, Higuchi, and Korsmeyer-Peppas models [1]
Similarity to Reference	Similarity factor (f2) = 64.6 vs. market product (Urispas) [1]
Difference from Reference	Difference factor (f1) = 5.9 vs. market product (Urispas) [1]

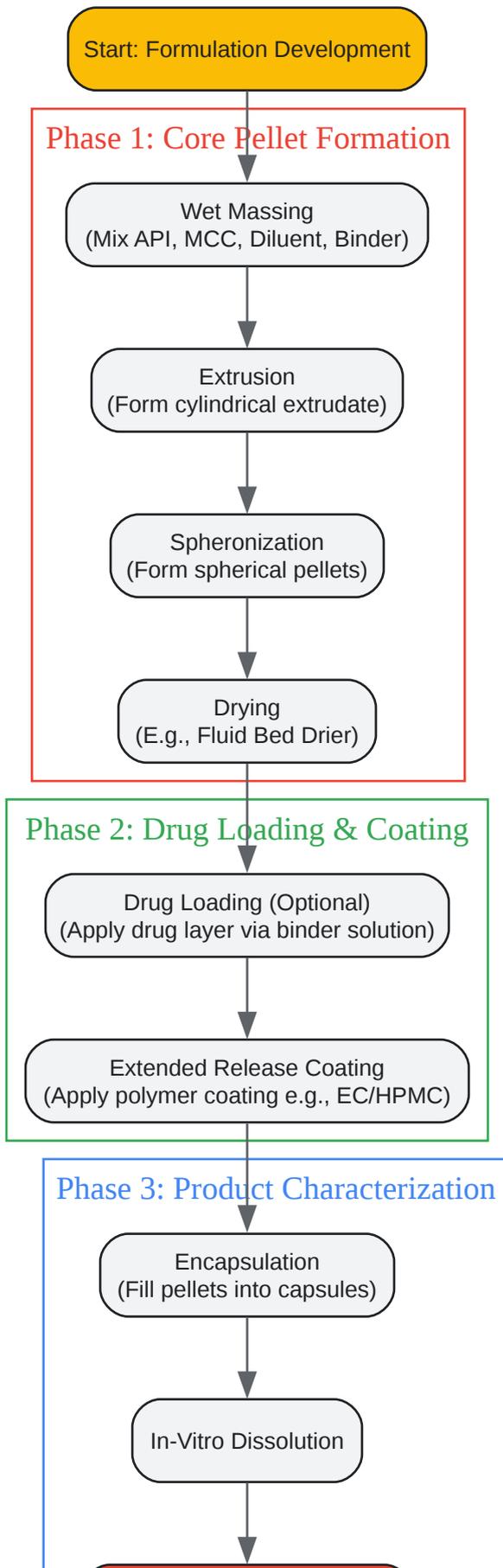
Supplementary Information for Protocol Development

To aid in building a complete experimental protocol, here is additional context on excipients and analytical methods from the search results.

- **Common Excipients:** A review of ANDA-approved generic drugs containing **Flavoxate** HCl lists excipients commonly used in commercial products, which can inform your formulation development. These include various types of **Hypromellose (HPMC), Microcrystalline Cellulose, Magnesium Stearate, Titanium Dioxide, and Talc** [2].
- **Analytical Method - HPLC:** A robust HPLC-UV method for determining **Flavoxate** HCl in bulk and solid dosage forms has been published [3].
 - **Column:** Eclipse C18 (150 mm × 4.6 mm, 5 μm)
 - **Mobile Phase:** Acetonitrile : 0.1% Formic Acid in water (75:25 v/v)
 - **Flow Rate:** 0.8 mL/min
 - **Detection:** 218 nm
 - **Retention Time:** ~1.44 minutes (with Ibuprofen as Internal Standard at ~3.50 min)
 - **Linearity:** 1 – 250 μg/mL
 - This method is suitable for assaying drug content and conducting dissolution testing.

Proposed Experimental Workflow

The diagram below outlines a high-level workflow for the development and optimization of **Flavoxate** pellets based on the gathered information.



[Compare f1/f2 vs. Reference](#)

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Limitations & Further Research

- **Lack of Granulation Detail:** The search results specify the use of extrusion-spheronization but do not detail the preceding wet granulation step, such as the type and quantity of granulating liquid used [1].
- **Specific Equipment Settings:** Critical spheronization parameters like extruder screen size, spheronizer rotational speed, and processing time are not provided in the available sources.
- **Scale-Up Considerations:** A market report notes that scaling from laboratory to production scale requires careful consideration of equipment type (e.g., centrifugal disc vs. friction plate) and configuration (batch vs. continuous) [4], but specific guidance for **Flavoxate** is unavailable.

To complete your detailed protocol, I suggest you:

- **Consult General Handbooks** on pharmaceutical pelletization for standard parameters on extrusion-spheronization (e.g., typical spheronizer speeds of 500-2000 rpm and times of 1-10 minutes).
- **Perform DOE Studies** to experimentally determine the optimal levels of key formulation and process variables for your specific equipment and raw materials.

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